Ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with piperidinone derivatives under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar piperidinone structure but with a benzyl group instead of a cyclobutane ring.
1,5-Diaryl-3-oxo-1,4-pentadienes: These compounds have a different core structure but share some functional similarities.
The uniqueness of this compound lies in its specific combination of the cyclobutane ring and piperidinone moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19NO3 |
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Molecular Weight |
225.28 g/mol |
IUPAC Name |
ethyl 1-(4-oxopiperidin-1-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-2-16-11(15)12(6-3-7-12)13-8-4-10(14)5-9-13/h2-9H2,1H3 |
InChI Key |
YUVAJGOVJXGYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)N2CCC(=O)CC2 |
Origin of Product |
United States |
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